molecular formula C21H18FN3O2S B12362827 Neuraminidase-IN-20

Neuraminidase-IN-20

Cat. No.: B12362827
M. Wt: 395.5 g/mol
InChI Key: NXLRKVVIWYJNMG-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-20 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses that facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in the treatment and prevention of influenza .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-20 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The general procedure includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Neuraminidase-IN-20 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuraminidase-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Neuraminidase-IN-20 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its activity. This inhibition prevents the release of new viral particles from infected cells, effectively halting the spread of the virus within the host. The molecular targets include the sialic acid residues on the surface of the virus, which are essential for the enzyme’s function .

Comparison with Similar Compounds

Uniqueness of Neuraminidase-IN-20: this compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. Its structure-activity relationship has been extensively studied, leading to the development of more effective derivatives. Additionally, its ability to inhibit a broad spectrum of neuraminidase subtypes makes it a versatile tool in antiviral research .

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

4-fluoro-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C21H18FN3O2S/c1-14(24-25-21(27)16-4-8-17(22)9-5-16)15-6-10-18(11-7-15)23-20(26)13-19-3-2-12-28-19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

NXLRKVVIWYJNMG-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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